Vinylphosphonic acid

Description

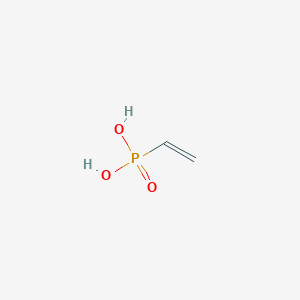

Structure

3D Structure

Properties

IUPAC Name |

ethenylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5O3P/c1-2-6(3,4)5/h2H,1H2,(H2,3,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTWTYVWXUKTLCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27754-99-0 | |

| Record name | Poly(vinylphosphonic acid) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27754-99-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID40862745 | |

| Record name | Phosphonic acid, P-ethenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40862745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1746-03-8, 27754-99-0 | |

| Record name | Vinylphosphonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1746-03-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphonic acid, P-ethenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphonic acid, P-ethenyl-, homopolymer | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphonic acid, P-ethenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40862745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Vinylphosphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.567 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Phosphonic acid, ethenyl-, homopolymer | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Process Overview

The silyl ester route, detailed in US20040186315A1 , involves a two-step process:

-

Silylation : Bis(2-chloroethyl) vinylphosphonate reacts with organosilyl halides (e.g., trimethylsilyl chloride) at elevated temperatures (145–150°C) and pressures (4 atm) to form bis(silyl) esters.

-

Hydrolysis : The silyl ester intermediate is treated with a proton donor (water or ethanol), yielding VPA and hexamethyldisiloxane as a byproduct, which is removed via phase separation.

Key Reaction:

Process Optimization

-

Temperature and Pressure : Optimal yields (>95%) are achieved at 145–150°C under 4 atm pressure.

-

Catalyst-Free : The reaction proceeds without catalysts, minimizing side products.

-

Purification : Phase separation eliminates the need for solvent extraction or decolorization, producing a colorless aqueous VPA solution.

Table 1: Performance Metrics of the Silyl Ester Method

| Parameter | Value |

|---|---|

| Yield | >95% |

| Reaction Time | 24 hours |

| Purity (NMR) | >99% |

| Byproduct Removal | Hexamethyldisiloxane |

Thermal Elimination and Hydrolysis of Dialkyl Esters

Methodology from US4386036A

This method involves:

-

Thermal Elimination : Heating 2-acetoxyethanephosphonic acid dialkyl esters (e.g., dimethyl ester) at 170–230°C with acid/base catalysts (e.g., dichloroacetic acid) to eliminate alkyl acetates.

-

Steam Hydrolysis : Treating the intermediate with water at 140–175°C, distilling off alcohols (e.g., methanol).

Key Reaction:

Challenges and Byproducts

-

Byproducts : 2-Hydroxyethanephosphonic acid (3–5%) and phosphoric acid (7–9%) are common contaminants.

-

Reaction Duration : Elimination requires 2–35 hours, followed by 2.5-hour hydrolysis, making the process time-intensive.

Table 2: Thermal Method Performance

| Parameter | Value |

|---|---|

| Yield | 72–76% |

| Reaction Time | 30–40 hours |

| Purity (31P-NMR) | 72–76% VPA |

| Key Catalyst | Dichloroacetic acid |

Palladium-Catalyzed Cross-Coupling Synthesis

Emerging Approach from RSC Supplement

A novel method employs palladium catalysts for coupling aromatic halides with this compound precursors:

Key Reaction:

Comparative Analysis of Preparation Methods

Table 3: Method Comparison

Industrial Production Considerations

-

Silyl Ester Dominance : Preferred for high purity (>99%) and scalability, despite requiring pressure reactors.

-

Environmental Impact : The thermal method generates acidic byproducts, necessitating neutralization steps.

-

Safety : Palladium-based methods use toxic catalysts, requiring stringent handling .

Chemical Reactions Analysis

Vinylphosphonic acid undergoes various chemical reactions, including:

Polymerization: It can polymerize to form polythis compound, which is used in various applications such as adhesives and coatings.

Substitution Reactions: The vinyl group can participate in addition reactions with various reagents.

Complex Formation: this compound can form complexes with metal ions, which are useful in various applications.

Common reagents and conditions used in these reactions include free radical initiators for polymerization and metal salts for complex formation. Major products formed from these reactions include polythis compound and metal complexes .

Scientific Research Applications

Biomedical Applications

Bone Tissue Engineering

Vinylphosphonic acid has emerged as a promising candidate for use in bone tissue scaffolds. Poly(this compound-co-acrylic acid) (PVPA-co-AA) hydrogels have shown potential as synthetic bone graft substitutes. These hydrogels can bind to divalent calcium ions, promoting matrix mineralization and enhancing bone formation. Studies indicate that increasing VPA content leads to hydrogels with higher porosity and swelling capacities, which improve cell adhesion and proliferation .

Table 1: Properties of PVPA-co-AA Hydrogels

| Sample Code | VPA Content (%) | Porosity (%) | Swelling Capacity (%) | Cell Adhesion (Relative to Control) |

|---|---|---|---|---|

| VPA-0 | 0 | 30 | 150 | 1.0 |

| VPA-10 | 10 | 35 | 170 | 1.2 |

| VPA-30 | 30 | 40 | 200 | 1.5 |

| VPA-50 | 50 | 45 | 250 | 1.8 |

Drug Delivery Systems

This compound-based polymers are also being explored for drug delivery applications due to their biocompatibility and ability to form stable complexes with therapeutic agents. For instance, copolymers of VPA have been synthesized to create controlled-release systems that enhance the bioavailability of drugs .

Environmental Applications

Heavy Metal Adsorption

VPA-modified materials have been investigated for their effectiveness in environmental remediation, particularly in the adsorption of heavy metals like uranium (U(VI)). A study demonstrated that poly(this compound)/poly(amidoxime) composites significantly improved the adsorption capacity for U(VI) from seawater, showcasing their potential as adsorbents in marine environments .

Table 2: Adsorption Capacity of PVPA/PAO Composites for U(VI)

| Composite Type | U(VI) Adsorption Capacity (mg/g) | Environmental Conditions (pH) |

|---|---|---|

| PVPA/PAO | 150 | 5 |

| PVPA/PAO (modified) | 300 | 7 |

Industrial Applications

Corrosion Inhibition

VPA derivatives have been utilized in corrosion-resistant coatings due to their ability to form strong bonds with metal surfaces. The presence of phosphonic groups enhances adhesion and creates protective layers that mitigate corrosion processes .

Fire Retardant Materials

Phosphorus-containing polymers, including those derived from this compound, are known for their fire-retardant properties. They form char layers during combustion that inhibit heat transfer and reduce flammability .

Case Studies

Case Study: Bone Regeneration Using PVPA Scaffolds

A recent study evaluated the efficacy of PVPA-based scaffolds in promoting bone regeneration in vivo. The scaffolds were implanted in animal models, demonstrating significant improvements in bone healing compared to control groups without scaffolding materials. Histological analysis revealed enhanced osteoconductivity and mineralization at the implant sites .

Case Study: Environmental Remediation of Uranium Contamination

In a field study, PVPA/PAO composites were deployed in coastal areas affected by uranium contamination. The results indicated a substantial reduction in uranium levels post-treatment, validating the effectiveness of these materials in real-world applications .

Mechanism of Action

The mechanism by which vinylphosphonic acid exerts its effects is primarily through its ability to polymerize and form strong adhesive bonds. The vinyl group allows for polymerization, while the phosphonic acid groups provide strong adhesion to various substrates. In biological applications, the polymerized form can interact with biological tissues and cells, providing structural support and facilitating drug delivery .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituted Vinylphosphonic Acids

Substituted derivatives of VPA, such as 2-phenyldivinylphosphonic acid , allenylphosphonic acid , and 2-methylthis compound , exhibit distinct synthesis challenges and properties:

- 2-Methylthis compound: Polymerizes sluggishly in water, requiring excess initiator (e.g., ammonium persulfate) and leaving residual monomer even after 24 hours .

- Allenylphosphonic acid : Synthesized via propargyl alcohol rearrangement; its dual double bonds enable post-polymerization functionalization (e.g., thiol-ene reactions) but pose explosion risks during synthesis .

Phosphonic Acid Esters

Diethyl vinylphosphonate (C₆H₁₃O₃P), a VPA ester, is a liquid (b.p. 242°C) used as a monomer precursor . Unlike VPA, esters lack acidic protons, reducing their utility in proton-conducting membranes but enhancing solubility in organic solvents.

| Property | VPA | Diethyl Vinylphosphonate |

|---|---|---|

| Acidity | Strong (pKa ~2–3) | Non-acidic |

| Thermal Stability | Stable up to 300°C | Lower (b.p. 242°C) |

| Application | Proton exchange membranes | Synthetic intermediate |

Copolymers with Hydrophilic Monomers

VPA’s copolymerization with monomers like 4-acryloylmorpholine (4-AM) and acrylamide (AA) yields materials with tunable hydrophilicity and molecular weights:

- VPA-4-AM copolymers : Higher molecular masses (Mw ~10⁵ Da) when synthesized in aqueous vs. organic solvents .

- VPA-AA copolymers : Enhanced flame retardancy and UV-curability for cotton fabrics .

Comparison with Other Acidic Monomers

Vinylsulfonic acid (VSA) and acrylic acid (AA) are structurally analogous to VPA but differ in acidity and bioactivity:

- VSA : Higher acidity (pKa ~−1.3) enables superior proton conductivity but lower biocompatibility .

- AA : Forms weaker hydrogen bonds compared to VPA, reducing metal-ion adsorption efficiency in hydrogels .

| Property | VPA | Vinylsulfonic Acid (VSA) | Acrylic Acid (AA) |

|---|---|---|---|

| Acidity (pKa) | ~2–3 | ~−1.3 | ~4.25 |

| Osteoblast Adhesion | Enhanced | Moderate | Low |

| Proton Conductivity | 10⁻³–10⁻² S/cm | 10⁻²–10⁻¹ S/cm | <10⁻⁴ S/cm |

Biological Activity

Vinylphosphonic acid (VPA) is a compound that has garnered significant attention in the fields of biomaterials and pharmaceuticals due to its unique chemical properties and biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its applications in tissue engineering, antimicrobial properties, and potential in drug delivery systems.

Chemical Structure and Properties

This compound is a phosphonic acid derivative characterized by a vinyl group attached to a phosphonic acid moiety. Its structure allows for various polymerization reactions, leading to the formation of copolymers that exhibit enhanced properties for biomedical applications.

Applications in Tissue Engineering

Bone Regeneration

One of the most promising applications of VPA is in the development of hydrogels for bone tissue engineering. Research has shown that poly(this compound-co-acrylic acid) (PVPA-co-AA) hydrogels can enhance bone regeneration by mimicking the action of bisphosphonates, which are known to bind to calcium ions on bone surfaces and promote mineralization.

Key Findings:

- Hydrogel Composition : Increasing the VPA content in PVPA-co-AA hydrogels enhances their porosity and swelling capacity, which is beneficial for cell adhesion and proliferation .

- Cell Studies : In vitro studies using SaOS-2 osteoblast-like cells demonstrated that these hydrogels significantly promote cell adhesion and metabolic activity compared to traditional tissue culture plates .

Table 1: Hydrogel Composition and Properties

| Sample Code | Monomer Feed Ratio (VPA:AA) | n VPA (mmol) | V VPA (mL) | n AA (mmol) | V AA (mL) | V H2O (mL) |

|---|---|---|---|---|---|---|

| VPA-0 | 0:100 | 0.00 | 0.00 | 10.7 | 0.74 | 8.0 |

| VPA-10 | 10:90 | 1.07 | 0.08 | 9.67 | 0.67 | 6.0 |

| VPA-30 | 30:70 | 3.24 | 0.26 | 7.50 | 0.52 | 4.0 |

| VPA-50 | 50:50 | 5.37 | 0.42 | 5.37 | 0.37 | 2.0 |

Antimicrobial Activity

This compound and its copolymers have demonstrated notable antimicrobial properties, making them suitable candidates for applications in medical devices and coatings.

Research Insights:

- Spectrum of Activity : Studies indicate that VPA-based polymers exhibit activity against both Gram-positive and Gram-negative bacteria, as well as certain fungi .

- Mechanism of Action : The antimicrobial effect is believed to be due to the disruption of microbial cell membranes, leading to cell lysis .

Drug Delivery Systems

The ability of this compound to form stable complexes with various ions suggests its potential use in drug delivery systems.

Case Studies:

- Polymer Complexes : Research has shown that VPA can form luminescent complexes with lanthanides, which can be utilized for tracking drug delivery systems within biological environments .

- Controlled Release : The incorporation of VPA into polymer matrices can facilitate controlled release mechanisms for therapeutic agents, enhancing their efficacy while minimizing side effects .

Q & A

Basic Research Questions

Q. What are the primary experimental techniques for characterizing the purity and structure of vinylphosphonic acid (VPA)?

- Methodological Answer :

-

FTIR Spectroscopy : Identify functional groups (e.g., P=O stretching at 1200–1250 cm⁻¹ and P-OH at 2400–2700 cm⁻¹) to confirm phosphonic acid groups .

-

NMR Analysis : Use ¹H NMR (δ 5.8–6.5 ppm for vinyl protons) and ³¹P NMR (δ 15–25 ppm for phosphonic acid) to verify molecular structure .

-

Thermogravimetric Analysis (TGA) : Measure thermal stability, with decomposition typically observed above 200°C .

-

Elemental Analysis : Validate empirical formula (C₂H₅O₃P) by comparing experimental and theoretical carbon/hydrogen/phosphorus ratios .

Table 1: Key Analytical Techniques for VPA Characterization

Technique Target Parameter Typical Observations FTIR Functional groups P=O, P-OH peaks NMR Molecular structure Vinyl proton shifts, ³¹P chemical shifts TGA Thermal stability Decomposition onset ~200°C Elemental Analysis Empirical formula C₂H₅O₃P confirmation

Q. What safety protocols are critical when handling VPA in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use acid-resistant gloves, goggles, and lab coats due to VPA’s corrosive nature (GHS05 classification) .

- Ventilation : Work in a fume hood to avoid inhalation of vapors (flash point >230°F) .

- Spill Management : Neutralize spills with sodium bicarbonate and rinse with water .

- Storage : Keep in airtight containers at room temperature, away from oxidizing agents .

Q. How is VPA synthesized, and what are common impurities in laboratory-scale preparations?

- Methodological Answer :

- Radical Polymerization : VPA is synthesized via free radical polymerization using initiators like azobisisobutyronitrile (AIBN) at 70–80°C .

- Common Impurities : Unreacted monomers (e.g., acrylic acid derivatives) or oxidation byproducts (e.g., phosphoric acid derivatives). Purification via recrystallization (ethanol/water mixtures) or column chromatography is recommended .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physical properties of VPA, such as melting point discrepancies (e.g., 41–45°C vs. -35°C)?

- Methodological Answer :

- Source Verification : Cross-reference data from authoritative databases (e.g., NIST Chemistry WebBook) and peer-reviewed studies .

- Experimental Replication : Reproduce synthesis/purification methods under controlled conditions (e.g., solvent purity, heating rates) to isolate variables .

- Hypothesis Testing : Assess if discrepancies arise from polymorphic forms or hydration states using X-ray diffraction (XRD) .

Q. What strategies optimize VPA copolymer design for stimuli-responsive materials (e.g., thermoresponsive hydrogels)?

- Methodological Answer :

-

Monomer Ratios : Adjust molar feed ratios of VPA with N-isopropylacrylamide (NIPAAm) to tune lower critical solution temperature (LCST) between 27–40°C .

-

Crosslinking Agents : Incorporate pentaerythritol diacrylate monostearate (PEDAS) to enhance mechanical stability in hydrogels .

-

Cation Responsiveness : Leverage VPA’s affinity for divalent ions (e.g., Ca²⁺) to induce sol-gel transitions at physiological ion concentrations .

Table 2: Key Parameters for VPA Copolymer Design

Parameter Impact on Material Properties VPA:NIPAAm ratio Modulates LCST and swelling behavior Crosslinker type Affects gelation kinetics and mechanical strength Ion concentration Controls stimuli-responsive phase transitions

Q. How does VPA enhance the performance of silicon oxide-based lithium-ion battery anodes, and what experimental parameters are critical for reproducibility?

- Methodological Answer :

- Mechanism : Poly(this compound) (PVPA) binds silicon particles, mitigating volume expansion during charge/discharge cycles .

- Key Parameters :

- PVPA Molecular Weight : Higher molecular weight improves adhesion but may reduce ionic conductivity.

- Electrode Composition : Optimize PVPA:silicon oxide ratio (e.g., 1:5 w/w) for balanced mechanical and electrochemical performance .

- Cycling Conditions : Test under high current densities (e.g., 1C rate) to assess long-term stability .

Q. What methodological approaches validate the biocompatibility of VPA-based polymers for drug delivery applications?

- Methodological Answer :

- In Vitro Cytotoxicity : Use MTT assays with fibroblast cells (e.g., NIH/3T3) to assess viability at varying polymer concentrations .

- Degradation Studies : Monitor hydrolytic degradation (pH 7.4, 37°C) via gel permeation chromatography (GPC) to track molecular weight changes .

- Drug Release Kinetics : Employ UV-Vis spectroscopy to quantify payload release rates under simulated physiological conditions .

Contradictory Data Analysis

Q. How should researchers address conflicting reports on VPA’s solubility in polar solvents?

- Methodological Answer :

- Solvent Purity Testing : Ensure solvents (e.g., water, ethanol) are anhydrous and free from impurities that may precipitate VPA .

- Dynamic Light Scattering (DLS) : Measure particle size distribution in solution to detect aggregation .

- Comparative Studies : Replicate solubility tests using protocols from peer-reviewed literature (e.g., Sigma-Aldrich’s technical notes) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.